molecular formula C26H45NO19 B164667 Lewis-b tetrasaccharide CAS No. 80081-06-7

Lewis-b tetrasaccharide

Cat. No. B164667
CAS RN: 80081-06-7
M. Wt: 675.6 g/mol
InChI Key: OXNGKCPRVRBHPO-UHFFFAOYSA-N
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Description

Lewis-b tetrasaccharide (Leb) is a bioactive oligosaccharide, widely employed in the biomedical field . It is a common ligand of the three selectins and plays important roles in multiple physiological phenomena by interacting with selectins . The empirical formula of Lewis-b tetrasaccharide is C26H45NO19 .


Synthesis Analysis

The synthesis of Lewis-b tetrasaccharide involves the use of a galactosyltransferase . The design and synthesis of an orthogonally protected tetrasaccharide precursor enabled controlled introduction of one or two 13C-labelled or non-labelled fucosyl residues prior to global deprotection .


Molecular Structure Analysis

Lewis-b tetrasaccharide has a molecular weight of 675.63 g/mol . It contains a total of 94 bonds, including 49 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 4 six-membered rings, 1 secondary amide (aliphatic), 11 hydroxyl groups, 2 primary alcohols, 8 secondary alcohols, and 7 ethers .


Chemical Reactions Analysis

The Lewis-b (Leb) antigen reappearance is an excellent tumor marker for discriminating between malignant and benign tumors, and it can also be used in many cases of colon cancer .


Physical And Chemical Properties Analysis

Lewis-b tetrasaccharide is a solid substance that should be stored at -20°C . It has a predicted density of 1.65 g/cm3 and a predicted refractive index of n20D 1.64 .

Scientific Research Applications

Molecular Recognition by Lectins Lewis-b tetrasaccharide exhibits significant binding properties with various lectins, which has implications in molecular recognition. For instance, its interaction with the lectin IV of Griffonia simplicifolia has been extensively studied. The binding involves a topographical feature common to Lewis-b tetrasaccharides, and this interaction is characterized by specific thermodynamic parameters, indicating a substantial level of specificity and strength in this molecular recognition process (Spohr, Hindsgaul, & Lemieux, 1985).

Structural Studies and Dynamics Lewis-b tetrasaccharides also play a crucial role in structural biology. Detailed NMR spectroscopy and molecular dynamics simulations have been employed to understand the structural motifs and dynamics of these compounds. These studies provide insights into the three-dimensional arrangements and movements of the sugar residues within these molecules, which are essential for their biological functions (Geyer et al., 1996).

Synthesis and Binding Studies Synthetic analogs of the Lewis-b tetrasaccharide have been created to explore their binding properties with various lectins. These studies not only help in understanding the binding mechanism but also aid in the development of potentially more effective ligands (Kamath et al., 2003).

Biomedical Applications In the biomedical field, Lewis-b tetrasaccharides have implications in understanding cell-cell interactions, particularly in the context of cancer research. The specific binding properties of these tetrasaccharides with certain proteins can shed light on the mechanisms of cancer cell metastasis and other pathological processes (Trinchera, Aronica, & dall’Olio, 2017).

Catalysis in Carbohydrate Chemistry Lewis-b tetrasaccharides are relevant in carbohydrate chemistry, particularly in the context of Lewis acid catalysis. Understanding their structure and behavior under different conditions can provide valuable insights into their applications in synthetic carbohydrate chemistry (Sarybaeva, Afanas’ev, Zaikov, & Shchelokhova, 1977).

properties

IUPAC Name

N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNGKCPRVRBHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lewis-b tetrasaccharide

Citations

For This Compound
117
Citations
S Bekiroglu, C Sandström, T Norberg, L Kenne - Carbohydrate Research, 2000 - Elsevier
The 1 H NMR chemical shifts, vicinal coupling constants, temperature coefficients, and exchange rates of the hydroxy protons of a Lewis b tetrasaccharide derivative, α-l-Fucp-(1→2)-β-d…
Number of citations: 33 www.sciencedirect.com
K Eklind, R Gustafsson 1, AK Tiden… - Journal of …, 1996 - Taylor & Francis
… -aminoethyl glycoside of 0 -a- Lf u cop yr anos y 1- (1 + 2)-0 - p - Dgalactopyranosyl-( 1+3)-[ OaL-fucopyranosyl-( 1+4)]-2-acetamido-2-deoxy-pDglucopyranose (Lewis B tetrasaccharide…
Number of citations: 32 www.tandfonline.com
RU Lemieux, R Szweda, E Paszkiewicz-Hnatiw… - Carbohydrate …, 1990 - Elsevier
In an early binding study 1, using an affinity-purified polyclonal anti-fl-D-Gal antibody reagent, both methyl 4-deoxy-and 4-chloro-4-deoxy-fl-o-galactopyranoside were found to be much …
Number of citations: 18 www.sciencedirect.com
V Fournière, L Skantz, F Sajtos, S Oscarson… - Tetrahedron, 2010 - Elsevier
… Synthetic glycoconjugates containing the Lewis b hexasaccharide ligand are used in affinity chromatography for purification of the BabA, but analogous Lewis b tetrasaccharide …
Number of citations: 5 www.sciencedirect.com
RU Lemieux, R Cromer, U Spohr - Canadian journal of …, 1988 - cdnsciencepub.com
… We have previously reported that the 6b-deoxy derivatives 40 of the Lewis-b tetrasaccharide (41) is nearly as strongly bound by the lectin as is the parent compound. The possibility …
Number of citations: 52 cdnsciencepub.com
V Kamath, J Sadowska, S Nilar, DR Bundle… - Synlett, 2003 - thieme-connect.com
… The lewis b tetrasaccharide binds specifically to the Griffonia simplicifolia lectin GS-IV. In an effort to obtain tighter binding derivatives, we have synthesized a series of analogs of this …
Number of citations: 3 www.thieme-connect.com
U Spohr, RU Lemieux - Carbohydrate research, 1988 - Elsevier
… The further elaboration of 3 to provide the methyl glycoside (18) of the Lewis b tetrasaccharide and the 6a-deoxy (20) and 6a-deoxy-6a-iodo (23) derivatives are outlined in Scheme 1. …
Number of citations: 106 www.sciencedirect.com
M Lahmann, L Bülow, P Teodorovic, H Gybäck… - Glycoconjugate …, 2004 - Springer
… 4 Eklind K, Gustafsson R, Tiden AK, Norberg T, Aaberg PM, Large-scale synthesis of a Lewis b tetrasaccharide derivative, its acrylamide copolymer, and related di- and trisaccharides …
Number of citations: 17 link.springer.com
S Bekiroglu, L Kenne, C Sandström - Carbohydrate research, 2004 - Elsevier
… An NMR study on the more rigid Lewis b tetrasaccharide 7 showed that hydroxy protons situated in amphiphilic regions also had large negative Δδ-values. The results suggested that in …
Number of citations: 28 www.sciencedirect.com
M Pickles - 2021 - atrium.lib.uoguelph.ca
… The content of this thesis is meant to describe the complete synthesis of the Lewis B tetrasaccharide (Leb, Fucα1,2Galβ1,3[Fucα1,4]GlcNAc, Figure 1.8) from deprotected …
Number of citations: 3 atrium.lib.uoguelph.ca

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